(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene
Overview
Description
The compound is a phosphine derivative, which are typically used as ligands in the field of inorganic chemistry . Phosphine ligands, such as those containing the diphenylphosphino group, are known to bind to metal centers and stabilize them .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2-Bis(diphenylphosphino)ethane (DPPE) analogues have been synthesized via radical difunctionalization of ethylene .
Scientific Research Applications
Chemoenzymatic Synthesis
(S)-1-Amino-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalene has been utilized in the chemoenzymatic synthesis of various compounds. For instance, it has been used in synthesizing (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor to the 5-hydroxytryptamine receptor agonist 8-OH-DPAT (Orsini et al., 2002). This synthesis approach offers a pathway to create various derivatives of tetrahydronaphthalenes.
Asymmetric Reformatsky Reactions
The compound has found applications in asymmetric Reformatsky reactions. Specifically, its derivatives like (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene have been successfully used as chiral auxiliaries in these reactions, facilitating the creation of compounds with specific stereochemical configurations (Orsini et al., 2005).
Photoinduced Nucleophilic Additions
In photochemical processes, derivatives of (S)-1-Amino-8-(diphenylphosphino)-tetrahydronaphthalene have been employed in photoinduced nucleophilic additions. This technique is used to generate various substituted amines and related compounds, showing the versatility of the compound in photochemical synthesis (Yamashita et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
(1S)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOFTBMHDQUEE-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.